4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine
Description
Properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10F3N/c14-13(15,16)10-7-5-9(6-8-10)11-3-1-2-4-12(11)17/h1-8H,17H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCTHNONAHSTVGN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(C=C2)C(F)(F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Components and Conditions
Starting Materials :
-
2-Aminophenyl halide : Typically, 2-bromoaniline or 2-iodoaniline serves as the aryl halide component.
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4-(Trifluoromethyl)phenylboronic acid : The boronic acid partner introduces the trifluoromethyl substituent at the para position.
Catalytic System :
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Ligand : Bidentate ligands such as DPEphos or SPhos enhance catalytic activity.
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Base : Triethylamine (TEA) or K₂CO₃ in a biphasic solvent system (toluene/water).
Procedure :
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The aryl halide (1.0 equiv), boronic acid (1.2 equiv), Pd catalyst, and ligand are combined in degassed toluene.
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Aqueous base (2.0 M K₂CO₃) is added, and the mixture is heated to 80–100°C for 12–24 hours under inert atmosphere.
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Post-reaction, the biphasic mixture is diluted with ethyl acetate (20 mL), and the organic layer is washed with brine, dried over Na₂SO₄, and concentrated.
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Purification via silica gel chromatography (hexanes/ethyl acetate gradient) yields the product as a pale-yellow solid.
Yield : Reported yields for analogous biphenylamines range from 36% to 94%, depending on substituent electronic effects and steric hindrance.
Mechanistic Insights
The reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with the boronic acid, and reductive elimination to form the biaryl bond. The trifluoromethyl group’s strong electron-withdrawing nature accelerates oxidative addition but may hinder transmetallation, necessitating optimized ligand systems.
Alternative Synthetic Strategies
Ullmann Coupling
While less common, Ullmann coupling between 2-iodoaniline and 1-bromo-4-(trifluoromethyl)benzene can construct the biphenyl core. This method requires CuI as a catalyst, elevated temperatures (120–150°C), and polar solvents like DMF. However, yields are generally lower (25–40%) due to side reactions such as homo-coupling.
Optimization of Reaction Parameters
Solvent and Temperature Effects
Catalyst and Ligand Screening
| Catalyst System | Yield (%) | Notes |
|---|---|---|
| Pd(OAc)₂/DPEphos | 84 | Superior for electron-deficient aryl halides |
| Pd(PPh₃)₄ | 72 | Cost-effective but slower transmetallation |
| NiCl₂(dppe) | 36 | Lower efficiency due to side reactions |
Characterization and Quality Control
Spectroscopic Data
1H NMR (300 MHz, CDCl₃) :
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δ 7.55 (d, J = 8.5 Hz, 2H, ArH)
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δ 7.38–7.18 (m, 5H, ArH and NH₂)
13C NMR (100 MHz, CDCl₃) :
HRMS (ESI) :
Purity Assessment
Silica gel chromatography (hexanes:EtOAc = 9:1) achieves >95% purity. Residual Pd levels (<10 ppm) are confirmed via ICP-MS.
Industrial-Scale Considerations
Large-scale production (>1 kg) employs continuous flow reactors to enhance heat transfer and reduce reaction time. A case study from demonstrates:
Chemical Reactions Analysis
Types of Reactions
4’-(Trifluoromethyl)[1,1’-biphenyl]-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines .
Scientific Research Applications
Medicinal Chemistry
Inhibition of Microsomal Triglyceride Transfer Protein (MTP)
One of the significant applications of 4'-(trifluoromethyl)-[1,1'-biphenyl]-2-amine is its role as an inhibitor of microsomal triglyceride transfer protein (MTP). MTP inhibition is a promising strategy for treating dyslipidemia and related metabolic disorders. A derivative compound, JTT-130, which incorporates this amine, has been shown to selectively inhibit intestinal MTP without causing adverse effects such as elevated liver transaminases. This selectivity is attributed to its rapid hydrolysis by liver-specific carboxylesterases, leading to an inactive metabolite that does not contribute to hepatic fat deposition .
Case Study: JTT-130
In clinical trials, JTT-130 demonstrated efficacy in reducing triglyceride levels while maintaining a favorable safety profile. The hydrolytic mechanism of this compound was investigated in detail, revealing a complex pathway involving initial hydrolysis followed by decarboxylative fragmentation. Such insights are crucial for the development of new therapeutic agents targeting lipid metabolism disorders .
Material Science
Use in Advanced Materials
The compound is also explored for its utility in the development of advanced materials, particularly in electronics. Its unique trifluoromethyl group enhances electronic properties, making it suitable for applications in organic semiconductors and foldable electronic devices. The presence of the biphenyl structure contributes to improved thermal stability and mechanical properties .
Applications in 5G Technology
As technology advances toward 5G networks, materials that can withstand higher frequencies and provide better performance are essential. The incorporation of compounds like this compound into polymer matrices has shown promise in enhancing the dielectric properties required for high-frequency applications .
Chemical Synthesis
Synthesis of Derivatives
this compound serves as a precursor for synthesizing various derivatives used in pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of additional functional groups that can enhance biological activity or improve solubility characteristics .
Safety and Regulatory Status
The compound is generally considered safe under controlled conditions; however, it requires careful handling due to potential skin and eye irritation. Regulatory assessments have indicated that it is "not likely to present an unreasonable risk" under specific conditions of use according to TSCA evaluations .
Mechanism of Action
The mechanism of action of 4’-(Trifluoromethyl)[1,1’-biphenyl]-2-amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property can influence the compound’s binding affinity to target proteins and enzymes, thereby modulating their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table compares 4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine with key analogs, highlighting substituent effects, synthetic yields, and applications:
Electronic and Steric Influence
- Electron-Withdrawing Groups (EWGs): The -CF$3$ group in this compound reduces electron density on the biphenyl ring, enhancing resistance to oxidative degradation. This property is valuable in agrochemicals, where environmental stability is critical . However, EWGs like -NO$2$ (e.g., in 4'-nitro derivatives) can lower synthetic yields due to competitive side reactions .
- Electron-Donating Groups (EDGs): Methoxy (-OCH$_3$) substituents (e.g., 4'-methoxy analog) increase electron density, improving coupling reaction efficiency (76% yield) and stabilizing intermediates .
Biological Activity
4'-(Trifluoromethyl)-[1,1'-biphenyl]-2-amine is a compound that has garnered attention due to its diverse biological activities. This article synthesizes findings from various studies, focusing on its antibacterial, anticancer, and metabolic effects.
- Molecular Formula : C13H10F3N
- Molecular Weight : 237.23 g/mol
- CAS Number : 1021580-60-8
Antibacterial Activity
Recent studies have demonstrated that compounds featuring trifluoromethyl substitutions exhibit enhanced antibacterial properties. Specifically, the compound's activity was assessed against several bacterial strains, including Bacillus mycoides, Escherichia coli, and Candida albicans. The minimum inhibitory concentrations (MICs) for these compounds were notably low, indicating strong antibacterial effects.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| 8 | 4.88 | B. mycoides |
| 7 | 22.4 | E. coli |
| 9 | 17.8 | C. albicans |
The presence of the trifluoromethyl group is critical as it enhances binding interactions with target proteins, increasing the overall potency of the compound .
Anticancer Activity
The anticancer potential of this compound has been investigated across various human cancer cell lines. The results indicate promising activity, with IC50 values comparable to established chemotherapeutics like Doxorubicin.
| Cell Line | IC50 (µM) | Reference Drug IC50 (µM) |
|---|---|---|
| PACA2 | 22.4 | 52.1 |
| HCT116 | 12.4 | - |
| HePG2 | 17.8 | - |
In particular, compounds derived from this structure showed down-regulation of critical genes involved in cancer progression such as PALB2, BRCA1, and TP53 in treated cells . These findings suggest that the compound may interfere with critical signaling pathways in cancer cells.
Metabolic Effects
The compound has also been studied for its effects on metabolic pathways, particularly regarding triglyceride transfer proteins (MTP). Inhibition of MTP has been linked to potential therapeutic strategies for dyslipidemia and related disorders. However, it is crucial to note that while inhibition can be beneficial, it may also lead to elevated liver transaminases and increased fat deposition in the liver, which poses risks for hepatic steatosis .
Study on Anticancer Activity
In a comprehensive study involving eight human cancer cell lines, researchers found that compound 9 exhibited superior anticancer activity against HCT116 and HePG2 cells with IC50 values significantly lower than those of standard chemotherapeutics like Doxorubicin. The study utilized qRT-PCR to analyze gene expression changes post-treatment, revealing significant down-regulation of oncogenes .
Study on Antibacterial Properties
Another investigation into the antibacterial properties of trifluoromethyl-substituted compounds highlighted their efficacy against resistant strains of bacteria. The study emphasized the importance of structural modifications in enhancing biological activity, particularly focusing on the role of the trifluoromethyl group in improving binding affinity to bacterial targets .
Q & A
Q. Basic Characterization
Q. Advanced Analysis :
- X-ray Crystallography : Resolves regiochemical ambiguities in substituted biphenylamines (e.g., distinguishing para vs. meta trifluoromethyl placement) .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks and fragmentation pathways.
What challenges arise in achieving regioselectivity during the synthesis of halogenated biphenylamine derivatives?
Advanced Regiochemical Challenges
Halogen placement on the biphenyl backbone can lead to isomeric mixtures. For example:
- Case Study : Synthesis of 5-bromo-4'-nitro-N-phenyl-[1,1'-biphenyl]-2-amine yielded inseparable regioisomers (36–79% yield), requiring careful chromatographic separation or alternative protecting-group strategies .
- Mitigation : Steric and electronic directing groups (e.g., methoxy or trifluoromethyl) can enhance regioselectivity during coupling reactions .
How can synthetic yields be optimized for large-scale production of biphenylamine intermediates?
Q. Advanced Optimization Strategies
- Catalyst Screening : Pd(OAc)₂ with SPhos ligand increases turnover in challenging couplings .
- Solvent Systems : Mixed polar solvents (e.g., DMF/H₂O) improve boronic acid solubility and reaction homogeneity.
- Temperature Control : Microwave-assisted heating reduces reaction times and byproduct formation .
What are the potential biological applications of this compound in agrochemical research?
Advanced Application Focus
The compound is a structural analog of fluxapyroxad , a succinate dehydrogenase inhibitor (SDHI) fungicide. Key roles include:
- Intermediate Utility : Serves as a precursor for SDHIs targeting fungal respiration pathways .
- Structure-Activity Relationship (SAR) : Trifluoromethyl groups enhance lipophilicity and target binding affinity .
How do researchers resolve contradictions in reported synthetic methods for biphenylamine derivatives?
Q. Data Contradiction Analysis
- Case Example : ’s title mentions "electrocatalytic C-N coupling," but its experimental data describe traditional Suzuki reactions. Researchers must cross-reference titles with detailed procedures to avoid misinterpretation .
- Validation : Reproducing methods with controlled variables (e.g., catalyst loading, solvent ratios) clarifies discrepancies. Peer-reviewed protocols from journals like Bioorganic & Medicinal Chemistry are prioritized for reliability .
What safety protocols are essential when handling this compound in the laboratory?
Q. Methodological Safety Guidelines
- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats to avoid skin/eye contact.
- Ventilation : Use fume hoods due to potential amine volatility and trifluoromethyl group stability concerns .
- Waste Disposal : Segregate halogenated waste for specialized treatment to prevent environmental contamination .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
